4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Overview
Description
4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a tert-butyl group attached to a phenol ring, a carbonyl dichloride group, and a hydroxyphenyl group linked via a propan-2-yl chain. These structural features contribute to its diverse chemical reactivity and utility in industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol typically involves multiple steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to produce 4-tert-butylphenol.
Formation of Carbonyl Dichloride: The next step involves the chlorination of carbon monoxide to form carbonyl dichloride.
Coupling Reaction: Finally, the coupling of 4-tert-butylphenol with carbonyl dichloride and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol under controlled conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process typically involves:
Catalytic Alkylation: Using a strong acid catalyst to facilitate the alkylation reaction.
Controlled Chlorination: Ensuring precise control over temperature and pressure during the chlorination of carbon monoxide.
Efficient Coupling: Utilizing advanced coupling techniques to combine the intermediates effectively.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The phenolic groups can interact with active sites of enzymes, leading to inhibition.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Pathway Modulation: It can influence various biochemical pathways, including oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenol structure but lacks the additional functional groups.
Bisphenol A: Contains two phenolic groups linked by a carbon chain, similar in structure but different in reactivity and applications.
Phenol: The simplest phenolic compound, used as a basic building block in organic synthesis.
Uniqueness
4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and its utility in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C10H14O.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;2-1(3)4/h3-10,16-17H,1-2H3;4-7,11H,1-3H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXJKQHVSLHAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103598-77-2 | |
Details | Compound: Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[phenol], 4-(1,1-dimethylethyl)phenyl ester | |
Record name | Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[phenol], 4-(1,1-dimethylethyl)phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103598-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103598-77-2 | |
Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[phenol], 4-(1,1-dimethylethyl)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | BISPHENOL A POLYCARBONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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